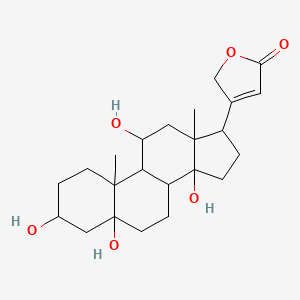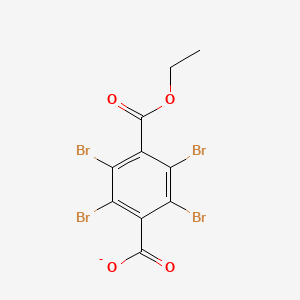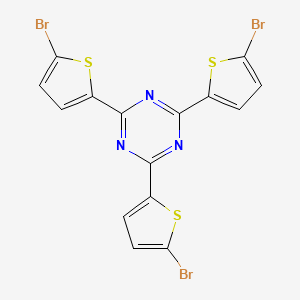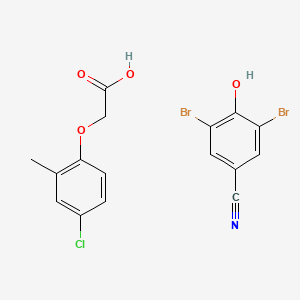
3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” typically involves multi-step organic synthesis. The process may include:
Starting Materials: The synthesis often begins with a steroidal precursor.
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Cyclization: Formation of the lactone ring through intramolecular cyclization reactions.
Purification: Techniques such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods may involve:
Biotechnological Approaches: Using microbial fermentation to produce the compound.
Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at various positions, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or alkanes.
Substitution Products: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes.
Medicine
Cardiac Glycosides: Explored for its potential use in treating heart conditions.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of “3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways related to cardiac function.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its role in inhibiting the sodium-potassium pump.
Uniqueness
“3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which may confer distinct biological properties.
Properties
Molecular Formula |
C23H34O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3 |
InChI Key |
HHMGMLUGGZMHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)
![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)


![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)
![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B12299297.png)
